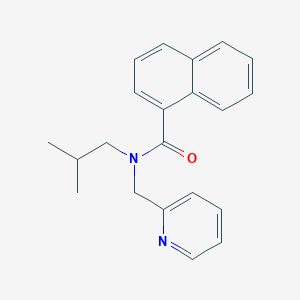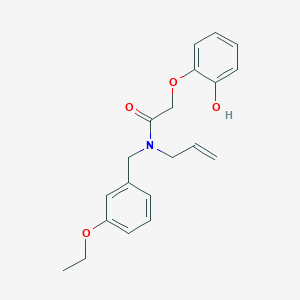![molecular formula C19H27ClN2O3 B5900664 (3S,4S)-1-[(3-chloro-5-methoxy-4-prop-2-enoxyphenyl)methyl]-4-pyrrolidin-1-ylpyrrolidin-3-ol](/img/structure/B5900664.png)
(3S,4S)-1-[(3-chloro-5-methoxy-4-prop-2-enoxyphenyl)methyl]-4-pyrrolidin-1-ylpyrrolidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (3S,4S)-1-[(3-chloro-5-methoxy-4-prop-2-enoxyphenyl)methyl]-4-pyrrolidin-1-ylpyrrolidin-3-ol is a complex organic molecule characterized by its unique structural features. It contains a pyrrolidine ring, a methoxy group, and a chloro-substituted phenyl group, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-1-[(3-chloro-5-methoxy-4-prop-2-enoxyphenyl)methyl]-4-pyrrolidin-1-ylpyrrolidin-3-ol typically involves multiple steps, including the formation of the pyrrolidine ring and the introduction of the chloro and methoxy substituents. Common synthetic routes may include:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Chloro and Methoxy Groups: These groups can be introduced through substitution reactions using reagents like chlorinating agents and methoxylating agents.
Final Assembly: The final step involves coupling the pyrrolidine ring with the substituted phenyl group under specific reaction conditions, such as the use of catalysts and solvents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(3S,4S)-1-[(3-chloro-5-methoxy-4-prop-2-enoxyphenyl)methyl]-4-pyrrolidin-1-ylpyrrolidin-3-ol: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents to modify specific functional groups.
Substitution: The chloro and methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituting Agents: Halogenating agents, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
(3S,4S)-1-[(3-chloro-5-methoxy-4-prop-2-enoxyphenyl)methyl]-4-pyrrolidin-1-ylpyrrolidin-3-ol: has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3S,4S)-1-[(3-chloro-5-methoxy-4-prop-2-enoxyphenyl)methyl]-4-pyrrolidin-1-ylpyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (3S,4S,5E)-6-(4-Chloro-3-methoxyphenyl)-4-methoxy-2-[(E)-methoxymethylene]-3-methyl-5-hexenoic acid methyl ester .
- 2-Methoxyphenyl isocyanate .
Uniqueness
(3S,4S)-1-[(3-chloro-5-methoxy-4-prop-2-enoxyphenyl)methyl]-4-pyrrolidin-1-ylpyrrolidin-3-ol: stands out due to its unique combination of functional groups and structural features, which confer specific chemical reactivity and biological activity
Properties
IUPAC Name |
(3S,4S)-1-[(3-chloro-5-methoxy-4-prop-2-enoxyphenyl)methyl]-4-pyrrolidin-1-ylpyrrolidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27ClN2O3/c1-3-8-25-19-15(20)9-14(10-18(19)24-2)11-21-12-16(17(23)13-21)22-6-4-5-7-22/h3,9-10,16-17,23H,1,4-8,11-13H2,2H3/t16-,17-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJUSMBXOMCKSMR-IRXDYDNUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)CN2CC(C(C2)O)N3CCCC3)Cl)OCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC(=C1)CN2C[C@@H]([C@H](C2)O)N3CCCC3)Cl)OCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(tert-butyl)-4-{4-[(4-isopropylpiperidin-1-yl)methyl]-1H-1,2,3-triazol-1-yl}piperidine-1-carboxamide](/img/structure/B5900583.png)
![N-ethyl-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-3-(2-methyl-1H-indol-1-yl)propanamide](/img/structure/B5900589.png)

![N,2-dimethyl-N-[1-methyl-2-(4-methylpyridin-2-yl)ethyl]-1,6-naphthyridine-3-carboxamide](/img/structure/B5900603.png)


![2-(1-adamantyl)-N-methyl-N-[3-(1-methyl-1H-imidazol-2-yl)propyl]acetamide](/img/structure/B5900611.png)
![3-(1-{4-[(2-methylprop-2-en-1-yl)oxy]benzoyl}piperidin-3-yl)propanamide](/img/structure/B5900622.png)
![N-[(1S)-2-amino-1-benzyl-2-oxoethyl]-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5900630.png)
![N-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-(2-methoxyethyl)-1-methylpiperidin-4-amine](/img/structure/B5900641.png)
![N-(4-{2-[benzyl(prop-2-yn-1-yl)amino]-2-oxoethyl}phenyl)butanamide](/img/structure/B5900650.png)
![2-(1-adamantyl)-N-[(5-cyclopropyl-1H-pyrazol-3-yl)methyl]-N-methylacetamide](/img/structure/B5900661.png)
![4-[(1S*,4S*)-2-azabicyclo[2.2.1]hept-2-ylcarbonyl]-6-fluoro-2-methylquinoline](/img/structure/B5900669.png)
![N-cycloheptyl-4-({4-[(dimethylamino)methyl]-1H-1,2,3-triazol-1-yl}methyl)piperidine-1-carboxamide](/img/structure/B5900671.png)
